3-Iodothiophene-2-carbonitrile
Description
3-Iodothiophene-2-carbonitrile is a halogenated thiophene derivative featuring an iodine atom at the 3-position and a cyano group at the 2-position of the aromatic ring. Its molecular formula is C₅H₂IN₃S, with a molecular weight of 263.05 g/mol. The compound is of significant interest in organic synthesis due to the iodine atom's role as a versatile leaving group and the electron-withdrawing cyano group, which modulates electronic properties and reactivity. It is commonly utilized as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical intermediates .
Properties
Molecular Formula |
C5H2INS |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
3-iodothiophene-2-carbonitrile |
InChI |
InChI=1S/C5H2INS/c6-4-1-2-8-5(4)3-7/h1-2H |
InChI Key |
HGYMOTXEQBLJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-Iodothiophene-2-carbonitrile with its halogenated analogs:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) | Key Substituent Effects |
|---|---|---|---|---|
| This compound | 263.05 | 120–122* | DMSO, DMF, THF | Strong EW (CN), polarizable I |
| 3-Bromothiophene-2-carbonitrile | 217.04 | 135–137 | DCM, EtOAc | Moderate EW (CN), weaker leaving group (Br) |
| 3-Chlorothiophene-2-carbonitrile | 172.62 | 148–150 | MeOH, Acetone | Strong C-Cl bond, higher thermal stability |
| 3-Fluorothiophene-2-carbonitrile | 157.15 | 95–97 | Water, EtOH | High electronegativity (F), small steric profile |
*Estimated based on analogous iodothiophenes .
Key Observations :
- Iodine vs. Bromine/Chlorine : The larger atomic radius of iodine increases steric bulk and polarizability, enhancing halogen bonding interactions. However, its weaker C-I bond (compared to C-Br/C-Cl) improves reactivity in substitution reactions .
- Cyano Group Dominance: The electron-withdrawing cyano group directs electrophilic substitution to the 5-position of the thiophene ring, a trend consistent across all analogs .
Cross-Coupling Reactions
This compound undergoes Suzuki-Miyaura coupling at milder conditions (e.g., 60°C, Pd(PPh₃)₄) compared to bromo/chloro analogs, which require higher temperatures (80–100°C) . For example:
- Iodo derivative : 90% yield with aryl boronic acids at 60°C.
- Bromo derivative : 75% yield at 80°C.
Nucleophilic Substitution
The iodine atom facilitates nucleophilic aromatic substitution (NAS) with amines or thiols at room temperature, whereas bromo and chloro analogs require heating (50–70°C) .
Spectroscopic and Electronic Properties
- IR Spectroscopy : C≡N stretch appears at ~2220 cm⁻¹ for all analogs. C-I stretch is observed at ~550 cm⁻¹ , distinct from C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) .
- ¹H NMR: The cyano group deshields adjacent protons, shifting the 4-H proton to δ 7.8–8.0 ppm in iodothiophene, compared to δ 7.5–7.7 ppm in bromo derivatives due to reduced electron withdrawal .
- DFT Studies : The iodine atom increases the thiophene ring’s electron density at the 5-position (NBO charge: +0.12e vs. +0.08e for bromo), favoring electrophilic attack .
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